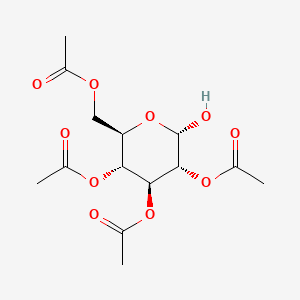

2,3,4,6-Tetra-O-acetyl-a-D-glucopyranose

Description

Historical Context and Academic Significance in Glycoscience

The study of carbohydrate chemistry has been a cornerstone of organic chemistry for over a century, continually evolving with new synthetic technologies and a deeper understanding of reaction mechanisms. researchgate.netethernet.edu.et In this historical landscape, 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose and its anomers have long been central figures. Its significance stems from its role as a protected monosaccharide, where the chemically sensitive hydroxyl groups are masked by acetyl esters. This protection strategy allows for specific chemical manipulations at the anomeric (C-1) position, a critical step in the formation of glycosidic bonds—the very linkages that connect monosaccharides into complex chains. ethernet.edu.etlookchem.com

The development of methods to control the stereochemistry at the anomeric center during glycosylation has been a major focus of carbohydrate chemistry. ntu.edu.sg The ability to reliably synthesize either 1,2-trans or 1,2-cis glycosidic linkages is fundamental to creating biologically active molecules. The chemistry of acetylated sugars like 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose has been instrumental in advancing these methods, particularly for the formation of 1,2-trans linkages through neighboring group participation. ntu.edu.sg Its enduring presence in both foundational texts and modern research literature underscores its academic importance as a model compound and a practical synthetic intermediate. ethernet.edu.etuga.edu

Importance as a Core Building Block and Intermediate in Glycochemistry

The utility of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose in synthetic carbohydrate chemistry is rooted in its dual functionality as both a protected sugar and a precursor to highly reactive glycosyl donors.

As a Protected Intermediate: The four acetyl groups serve as robust protecting groups for the hydroxyl functions at positions 2, 3, 4, and 6. lookchem.com This masking is essential to prevent these hydroxyls from engaging in undesired side reactions during synthesis, thereby directing reactivity to the anomeric hydroxyl group. lookchem.com The acetyl groups are stable under a variety of reaction conditions but can be readily removed (deprotected) under mild basic conditions, such as with sodium methoxide (B1231860) in methanol (B129727) or aqueous triethylamine (B128534), to reveal the final carbohydrate structure. lookchem.comnd.edu This strategic protection and deprotection is a cornerstone of modern glycochemistry.

As a Precursor to Glycosyl Donors: Perhaps its most critical role is as a stable precursor for the synthesis of glycosyl donors. These are activated sugar derivatives designed to react with a glycosyl acceptor (typically another sugar with a free hydroxyl group) to form a glycosidic bond. unimib.it By treating 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose or its β-anomer with reagents like hydrogen bromide (HBr) in acetic acid, it is converted into the highly reactive glycosyl donor α-acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide). cymitquimica.comlouisville.edu This glycosyl bromide is a workhorse in glycosylation reactions, where its bromine atom acts as a leaving group, facilitating nucleophilic substitution by a hydroxyl group from an acceptor molecule. cymitquimica.comacs.org This transformation is a classic and widely used strategy for the synthesis of glycosides, oligosaccharides, and glycoconjugates. unimib.itcymitquimica.com

Overview of Research Landscape and Thematic Areas

The application of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose and its derivatives spans a wide spectrum of research areas, reflecting the universal importance of carbohydrates.

Oligosaccharide and Glycoconjugate Synthesis: The primary application remains the synthesis of complex oligosaccharides and glycoconjugates. unimib.itacs.org These molecules are crucial for studying biological processes and for developing new therapeutic agents. For instance, it has been used as a starting material in the synthesis of phenylethanoid glycosides and analogues of galactosyltransferase inhibitors. science.govresearchgate.net

Medicinal Chemistry and Drug Discovery: In the pharmaceutical industry, the compound serves as a key intermediate in the synthesis of carbohydrate-based drugs. lookchem.com Its derivatives have been used to create glycosides of 5-fluorouracil, an anticancer drug, in an effort to develop more selective and effective therapies. acs.org It is also a precursor in the semi-synthesis of analogues of naturally occurring neurotoxins like annonacin (B1665508) for biological evaluation. louisville.edu

Biochemical Research: As a model compound, it is used to study the interactions between carbohydrates and biomolecules such as proteins and enzymes. lookchem.com The controlled synthesis of specific carbohydrate structures allows researchers to probe the structural requirements for biological recognition events. uga.edu

Material Science: Research extends into material science, where it is utilized in the development of novel carbohydrate-based materials like hydrogels and films. lookchem.com

The compound's physical and spectroscopic properties are well-documented, facilitating its use in these diverse research settings.

Table 1: Physical and Spectroscopic Properties of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Colorless oil or white foam/powder | ntu.edu.sgnih.govrsc.org |

| Molecular Formula | C₁₄H₂₀O₁₀ | cymitquimica.com |

| Molecular Weight | 348.30 g/mol | N/A |

| Melting Point | 153.6–155.9 °C (for cholesteryl derivative) | nih.gov |

| ¹H NMR (CDCl₃, δ ppm) | 5.54 (t, J = 9.7 Hz, 1H), 5.46 (d, J = 3.5 Hz, 1H, H-1) | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLRPPTIGNUNP-RGDJUOJXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Preparation and Isolation Techniques

The preparation of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose often starts from more common, fully acetylated glucose precursors. The isolation typically involves chromatographic techniques to separate the desired product from starting materials and by-products.

Synthesis from Peracetylated Glucose Derivatives

A primary route to obtaining 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose involves the selective deacetylation of a fully protected glucose molecule, most commonly α- or β-D-glucose pentaacetate. This approach requires precise control to remove only the acetyl group at the anomeric (C-1) position.

Regioselective deacetylation is a critical step to expose the anomeric hydroxyl group while keeping the other positions (C-2, C-3, C-4, C-6) protected by acetyl groups. Various methods have been developed to achieve this specific transformation.

Chemical methods often employ nucleophilic reagents or catalysts that preferentially attack the more reactive anomeric acetyl group. For instance, hydrazine (B178648) hydrate (B1144303) in acetonitrile (B52724) has been used for the selective deacetylation of peracetylated sugars, yielding products with a free hydroxyl group at the C-1 position. researchgate.net Another approach involves the use of ethylenediamine (B42938) in combination with acetic acid, which has also been found to effectively catalyze the anomeric deacylation. researchgate.net

Enzymatic strategies offer high selectivity under mild conditions. Lipases, such as the one from Candida antarctica, have demonstrated high efficiency in catalyzing the selective hydrolysis of the 1-O-acetyl group from β-D-glucose pentaacetate. tandfonline.com This biocatalytic approach avoids the harsh conditions and potential side reactions associated with some chemical methods.

| Reagent/Catalyst | Substrate | Key Outcome | Reference |

|---|---|---|---|

| Lewis Acids (e.g., AlCl₃, ZnCl₂) | α- or β-D-Glucose Pentaacetate | Selective deacetylation at the anomeric position to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. nih.govmdpi.com | nih.govmdpi.com |

| Lipase from Candida antarctica | 1,2,3,4,6-Penta-O-acetyl-β-D-glucose | Efficient and selective hydrolysis at the C-1 position. tandfonline.com | tandfonline.com |

| Hydrazine Hydrate | Peracetylated Glucopyranose | Predominantly affords the corresponding tetraacetate with a free hydroxyl group at C-1. researchgate.net | researchgate.net |

| Ethylenediamine/Acetic Acid | Peracetylated Sugars | Selectively effects the anomeric deacylation. researchgate.net | researchgate.net |

Lewis acids play a crucial role in controlling the stereochemical outcome at the anomeric center during deacetylation and subsequent reactions. The use of Lewis acids like aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄) can promote the selective formation of the α-anomer. nih.govmdpi.comrsc.org

Experimental and theoretical studies have shown that the deacetylation of both α- and β-D-glucose pentaacetate in the presence of a Lewis acid predominantly yields 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. nih.govmdpi.com The mechanism of Lewis acid-catalyzed anomerization often involves the coordination of the acid to the pyranose ring oxygen, which facilitates the cleavage of the bond between the anomeric carbon and the ring oxygen (endocyclic cleavage). rsc.org This process allows for equilibration to the thermodynamically more stable anomer. The stability of the α-anomer is influenced by the anomeric effect. The choice of Lewis acid, its concentration, and the reaction temperature can all affect the anomeric distribution at equilibrium. rsc.orgresearchgate.net For example, TiCl₄ has been noted to bring about a more rapid conversion of alkyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosides to their α-anomers compared to SnCl₄. rsc.org

| Lewis Acid | Function | Typical Substrate | Reference |

|---|---|---|---|

| AlCl₃, ZnCl₂ | Promotes deacetylation at the anomeric position, favoring the α-anomer. nih.govmdpi.com | D-Glucose Pentaacetate | nih.govmdpi.com |

| SnCl₄, TiCl₄ | Catalyzes anomerization, often converting β-anomers to the more stable α-anomers. rsc.org | Alkyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosides | rsc.org |

| BF₃·OEt₂ | Used to epimerize anomeric linkages with high stereoselectivity in certain protected precursors. rsc.orgresearchgate.net | Carbamate-protected pyranosides | rsc.orgresearchgate.net |

Halogenation and Formation of Glycosyl Halides

The anomeric hydroxyl group of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose can be readily converted into a halogen, creating highly reactive glycosyl donors known as glycosyl halides. These compounds are essential building blocks for the synthesis of glycosides via methods like the Koenigs-Knorr reaction. wikipedia.orglibretexts.org

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide, also known as acetobromo-α-D-glucose, is a widely used glycosyl donor. bas.bgepa.govnbinno.com A common synthetic route starts from β-D-glucose pentaacetate, which upon reaction with hydrogen bromide (HBr) in acetic acid, undergoes substitution with an inversion of configuration at the anomeric center to yield the α-bromide. orgsyn.orgresearchgate.net

Another established method involves reacting glucose pentaacetate with phosphorus tribromide (PBr₃). bas.bgepa.govchemsynlab.com In one procedure, red phosphorus and bromine are reacted in glacial acetic acid to generate PBr₃ in situ, which then reacts with glucose pentaacetate at room temperature to afford the desired product in high yield. bas.bgepa.gov The reaction time is critical, as the product can be unstable and decompose with prolonged exposure to heat or light. bas.bg

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| β-D-Glucose Pentaacetate | HBr in Acetic Acid | Reaction leads to inversion of configuration at C-1. orgsyn.orgresearchgate.net | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide | Not specified | orgsyn.orgresearchgate.net |

| Glucose Pentaacetate | PBr₃ (generated in situ from red phosphorus and bromine) | Reaction in glacial acetic acid at room temperature for 3 hours. bas.bg | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide | 83.5% | bas.bg |

| D-Glucose | Acetyl Bromide | Direct reaction with a large excess of acetyl bromide. researchgate.net | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide | Not specified | researchgate.net |

The corresponding glycosyl chloride, 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl chloride, is another important intermediate for glycosylation reactions. chemimpex.com Its synthesis can be achieved from derivatives of glucose. For example, a related compound, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride, is prepared in a one-step reaction from 2-acetamido-2-deoxy-D-glucose (N-acetylglucosamine) and acetyl chloride. orgsyn.org A similar principle applies to the synthesis from glucose derivatives. The reaction of pentaacetyl-β-D-glucopyranose with titanium tetrachloride is known to rapidly produce tetraacetyl-β-D-glucopyranosyl chloride, which is unstable and rearranges to the α-form. cdnsciencepub.com

Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Fluoride (B91410)

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride is a valuable glycosyl donor, often favored for its stability compared to the corresponding bromide or chloride, yet sufficiently reactive for glycosylation reactions under appropriate activation. The synthesis of this glycosyl fluoride can be achieved from its hemiacetal precursor, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose.

A common method involves the treatment of the fully acetylated glucose with a fluorinating agent. For instance, reacting 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose with a suitable fluorinating agent, such as stannous fluoride or other modern reagents like diethylaminosulfur trifluoride (DAST), can effectively replace the anomeric hydroxyl group with a fluorine atom. bas.bg The reaction mechanism typically involves the activation of the anomeric hydroxyl group, followed by nucleophilic substitution by the fluoride ion. The stereochemical outcome, yielding the α-fluoride, is often influenced by the anomeric effect, which stabilizes the axial orientation of the electronegative fluorine atom at the anomeric center (C-1). nih.gov

X-ray crystallographic analysis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride confirms that the glucopyranosyl ring adopts a standard ⁴C₁ chair conformation. nih.gov In this conformation, all the bulky acetylated substituents occupy equatorial positions, while the anomeric fluorine atom is in an axial position. nih.gov This structural arrangement is consistent with a strong anomeric effect, evidenced by the shortening of the C1-O5 bond. nih.gov

Synthesis of Glycosyl Imidates (e.g., Trichloroacetimidates)

Glycosyl trichloroacetimidates are highly effective glycosyl donors due to their high reactivity and the excellent leaving group ability of the trichloroacetimidate (B1259523) group under acidic activation. The synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate is a standard transformation starting from the corresponding 1-hydroxy sugar, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose.

The reaction is typically carried out by treating the hemiacetal with trichloroacetonitrile (B146778) (Cl₃CCN) in the presence of a catalytic amount of a non-nucleophilic base. nih.gov Commonly used bases include potassium carbonate (K₂CO₃) or 1,8-diazabicycloundec-7-ene (DBU). nih.govresearchgate.net The mechanism involves the deprotonation of the anomeric hydroxyl group by the base, forming an alkoxide that then attacks the nitrile carbon of trichloroacetonitrile. This addition is followed by an intramolecular proton transfer to yield the glycosyl trichloroacetimidate.

Under these conditions, the reaction typically yields the β-trichloroacetimidate as the kinetic product. However, the β-anomer can undergo base-catalyzed anomerization to the thermodynamically more stable α-trichloroacetimidate, which is favored by the anomeric effect. nih.gov This allows for the isolation of the desired α-anomer in high yield. nih.govresearchgate.net These donors are useful reagents for synthesizing natural glycosides. rsc.org

Mechanistic Investigations of Chemical Reactivity

Anomeric Reactivity and Leaving Group Effects in Glycosylation

The reactivity of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose derivatives in glycosylation is critically dependent on the nature of the leaving group at the anomeric carbon and the method of its activation. The anomeric effect, which describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon, plays a significant role. nih.gov This effect influences not only the ground-state conformation but also the reactivity of glycosyl donors. nih.govnih.gov

Glycosyl halides, such as the bromide or fluoride derived from the title compound, are classic donors. Their reactivity is modulated by the halogen's electronegativity and its ability to function as a leaving group upon activation with a promoter, typically a Lewis acid or a heavy metal salt (e.g., silver salts). researchgate.net For example, the activation of an anomeric acetyl group with a Lewis acid like BF₃ can weaken the glycosidic bond, facilitating its departure. nih.gov

Glycosyl trichloroacetimidates are generally more reactive than glycosyl halides. The trichloroacetimidate group is an excellent leaving group upon protonation or activation with a catalytic amount of a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf), leading to the formation of a highly electrophilic oxocarbenium ion intermediate. researchgate.net The choice of leaving group and promoter allows for fine-tuning of the donor's reactivity to match the nucleophilicity of the glycosyl acceptor.

Neighboring Group Participation in Stereocontrolled Glycosylation

One of the most powerful strategies for achieving stereocontrol in glycosylation is the use of a participating group at the C-2 position. In 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose and its derivatives, the acetyl group at C-2 serves this purpose effectively. This phenomenon is known as neighboring group participation (NGP). researchgate.netresearchgate.net

When a glycosyl donor with a C-2 acetyl group is activated, the carbonyl oxygen of the acetyl group can attack the anomeric center from the back face as the leaving group departs. This intramolecular reaction forms a cyclic acyloxonium ion intermediate (specifically, a dioxolenium ion). This intermediate is relatively stable and effectively blocks the α-face of the pyranose ring.

Consequently, the incoming nucleophile (the glycosyl acceptor) can only attack from the opposite, β-face. This attack proceeds with inversion of configuration at the C-2-oxygen bond of the intermediate, leading exclusively to the formation of a 1,2-trans-glycosidic linkage. This strategy is highly reliable and widely used for the synthesis of β-glucosides. researchgate.netresearchgate.net

Table 1: Effect of Neighboring Group Participation on Glycosylation Stereoselectivity

| Glycosyl Donor C-2 Substituent | Mechanism | Intermediate | Product Stereochemistry |

| Acetyl (Participating) | Neighboring Group Participation | Dioxolenium Ion | 1,2-trans (β-glycoside) |

| Benzyl (B1604629) (Non-participating) | Sₙ1-like or Sₙ2-like | Oxocarbenium Ion | Mixture of α and β |

Stereoselectivity Control in Glycosidic Bond Formation

Achieving high stereoselectivity is a central challenge in carbohydrate chemistry. For donors like 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, the C-2 acetyl group provides a robust method for obtaining 1,2-trans products through neighboring group participation, as detailed above. researchgate.netresearchgate.netmdpi.com The reliability of this method makes it a cornerstone for the synthesis of β-glucans. mdpi.com

However, the stereochemical outcome can be influenced by various factors, including the reactivity of the donor and acceptor, the promoter, the solvent, and the reaction temperature. mdpi.comchemspider.com Studies have shown that in some cases of NGP-directed glycosylations that yield poor selectivity, the concentration of the reactants plays a crucial role. mdpi.com Lower concentrations can favor the unimolecular pathway through the desired dioxolenium intermediate, enhancing 1,2-trans selectivity. mdpi.com Conversely, higher concentrations may increase the rate of a competing bimolecular displacement pathway, leading to erosion of stereoselectivity. mdpi.com

When the formation of a 1,2-cis-glycosidic linkage (an α-glucoside) is desired, the C-2 participating group must be replaced with a non-participating group, such as a benzyl or an azide (B81097) ether. chemspider.com In these cases, stereocontrol is more challenging and often relies on other factors, such as the anomeric effect, solvent effects, or the use of specific "in situ anomerization" protocols to favor the formation of the α-anomer. chemspider.com

Radical Reactions and C-C Bond Formation

While glycosylation reactions predominantly involve the formation of C-O bonds, the anomeric center of sugars can also participate in radical reactions to form carbon-carbon bonds, leading to the synthesis of C-glycosides. C-glycosides are important carbohydrate analogues where the anomeric oxygen is replaced by a carbon atom, making them resistant to enzymatic hydrolysis.

Glycosyl halides, which are readily prepared from 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, are common precursors for anomeric radicals. bas.bgchemicalbook.com The reduction of a glycosyl halide with a single-electron transfer reagent, such as samarium(II) iodide (SmI₂), generates a transient anomeric radical. rsc.orgresearchgate.netnih.gov This highly reactive intermediate can then be trapped by a carbon-based radical acceptor, such as an activated alkene or alkyne, to form a new C-C bond. nih.gov The stereoselectivity of the C-C bond formation is often controlled by the thermodynamic preference of the intermediate radical, which typically places the C-1 substituent in an equatorial position, leading to the α-C-glycoside.

Table 2: Methods for C-C Bond Formation at the Anomeric Center

| Precursor | Reagent(s) | Key Intermediate | Product Type |

| Glycosyl Halide | SmI₂ / Radical Acceptor | Anomeric Radical | C-Glycoside |

| Glycosyl Halide | Organometallic (e.g., Grignard) | Organometallic Adduct | C-Glycoside |

| Glycal | Electrophile / C-Nucleophile | Epoxide / Cation | C-Glycoside |

Historically, C-glycosides were also synthesized by reacting glycosyl halides with organometallic reagents like Grignard reagents. researchgate.net These reactions, however, proceed through ionic rather than radical pathways but represent another fundamental approach to C-C bond formation at the anomeric position. researchgate.net

Studies on Acetyl Group Migration and Regioselective Hydrolysis

The selective removal and migration of acetyl groups in protected carbohydrates like 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose are crucial for the synthesis of complex oligosaccharides and other glycoconjugates. Research in this area focuses on achieving regioselectivity, which is the preferential reaction at one functional group over others.

Acetyl Group Migration:

Acyl group migration is a well-documented phenomenon in carbohydrate chemistry, where an acyl group, such as an acetyl group, moves from one hydroxyl group to another within the same molecule. nih.govdoria.fi This intramolecular transesterification is influenced by several factors, including the pH of the solution, the stereochemistry of the carbohydrate, and the nature of the acyl group itself. nih.govnih.gov

The mechanism of acetyl migration is generally understood to be base-catalyzed and proceeds through a stepwise, anionic process involving a cyclic orthoester intermediate. nih.govresearchgate.net The rate of migration is dependent on the concentration of the hydroxide (B78521) ion and the pKa of the receiving hydroxyl group. nih.govnih.gov In pyranoside rings, the migration generally proceeds in a clockwise direction, with the acetyl group moving from the O-2 position towards the primary O-6 position, which is the most sterically favored and thermodynamically stable location. nih.gov The anomeric configuration (α or β) of the sugar has a significant influence on the migration rate. nih.govresearchgate.net

Regioselective Hydrolysis:

Regioselective hydrolysis involves the selective removal of an acetyl group from a specific position on the glucose ring. This can be achieved through both chemical and enzymatic methods, providing valuable intermediates for further synthesis.

Chemical Hydrolysis: Lewis acids have been employed for the regioselective deacetylation of peracetylated sugars. For instance, the deacetylation of β-D-glucose pentaacetate using aluminum chloride (AlCl₃) can yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. mdpi.com The anomeric position is often more labile, and methods have been developed for its selective deacetylation. For example, using triisopropyltin ethoxide ((iPr)₃Sn(OEt)) as a catalyst allows for the specific removal of the anomeric acetyl group. ccsenet.org

Enzymatic Hydrolysis: Enzymes, particularly lipases and esterases, offer a high degree of regioselectivity under mild conditions. Lipase from Candida cylindracea can selectively deacetylate penta-O-acetyl-α-D-glucopyranose at the C-4 position under neutral pH and at the C-6 position under acidic conditions. nih.gov Other enzymes, like acetyl xylan (B1165943) esterases, have also shown the ability to deacetylate glucose pentaacetate. mdpi.com This enzymatic approach is valuable for producing specific tetra-O-acetylated isomers that are useful as synthetic intermediates. nih.gov

The table below summarizes various conditions for the regioselective hydrolysis of acetylated glucose derivatives.

| Starting Material | Reagent/Catalyst | Position of Hydrolysis | Product | Reference |

| Penta-O-acetyl-α-D-glucopyranose | Immobilized Lipase (Candida cylindracea) (neutral pH) | C-4 | 1,2,3,6-tetra-O-acetyl-α-D-glucopyranose | nih.gov |

| Penta-O-acetyl-α-D-glucopyranose | Immobilized Lipase (Candida cylindracea) (acidic pH) | C-6 | 1,2,3,4-tetra-O-acetyl-α-D-glucopyranose | nih.gov |

| β-D-glucose pentaacetate | Aluminum chloride (AlCl₃) | C-1 | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose | mdpi.com |

| Per-acetylated glucose | Triisopropyltin ethoxide ((iPr)₃Sn(OEt)) | C-1 (anomeric) | 2,3,4,6-tetra-O-acetyl-D-glucopyranose | ccsenet.org |

| Phenyl 1-thio-β-D-glucopyranoside | Acetic acid (anhydrous, 80°C) | C-6 | Phenyl 6-O-acetyl-1-thio-β-D-glucopyranoside | rsc.org |

Dehydrobromination Mechanisms

The dehydrobromination of acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) is a key reaction for the synthesis of glycals, which are important building blocks in carbohydrate chemistry. researchgate.net Glycals are cyclic enol ethers with a double bond between carbon 1 and 2 of the pyranose ring.

The conversion of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide to 2-acetoxy-D-glucal triacetate is typically achieved through an elimination reaction catalyzed by a base. cdnsciencepub.comcdnsciencepub.com The mechanism of this reaction has been studied in detail and is influenced by the choice of base, solvent, and the presence of salts.

The reaction is effectively catalyzed by secondary amines with n-alkyl groups, such as diethylamine (B46881). cdnsciencepub.comcdnsciencepub.com Sterically hindered amines, like triethylamine (B128534) or diisopropylamine, are poor catalysts for the dehydrobromination and can lead to the formation of N-glucoside byproducts instead. cdnsciencepub.comcdnsciencepub.com The reaction is significantly promoted by polar solvents and the addition of salts like tetra-n-butylammonium bromide. cdnsciencepub.comcdnsciencepub.com

The proposed mechanism involves a direct elimination of hydrogen bromide. A critical initial step is the dissociation of the glycosyl bromide to form a glycosyloxocarbonium ion, which is solvated by the amine catalyst. cdnsciencepub.comcdnsciencepub.com Following this, the amine facilitates the abstraction of the proton at the C-2 position, leading to the formation of the double bond and the elimination of the bromide ion. This elimination pathway is in competition with the nucleophilic substitution by the amine to form an acetylated N-glucoside. cdnsciencepub.comcdnsciencepub.com The structure of the amine is crucial; less hindered and strongly basic amines favor the dehydrobromination pathway. cdnsciencepub.com

The table below outlines key conditions and findings related to the dehydrobromination of acetobromoglucose.

| Catalyst/Reagent | Solvent | Key Observations | Product | Reference |

| Diethylamine | Benzene | Catalyzes dehydrobromination. Competes with N-glucoside formation. | 2-acetoxy-D-glucal triacetate | cdnsciencepub.com |

| Diisopropylamine, Triethylamine | Acetonitrile | Ineffective catalysts; favor N-glucoside formation. | N-glucosides, tetraacetates of glucose | cdnsciencepub.com |

| 1,4-diazabicyclo cdnsciencepub.comcdnsciencepub.comcdnsciencepub.comoctane (DABCO) | - | More effective than diethylamine due to being less hindered and strongly basic. | 2-acetoxy-D-glucal triacetate | cdnsciencepub.com |

| Diethylamine with tetra-n-butylammonium bromide | Acetonitrile | Reaction is strongly promoted by the added salt. | 2-acetoxy-D-glucal triacetate | cdnsciencepub.comcdnsciencepub.com |

Strategic Applications As a Glycosyl Donor in Complex Carbohydrate Synthesis

Glycosylation Reactions for Oligosaccharide Assembly

The construction of oligosaccharides relies on the sequential and controlled formation of glycosidic bonds. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose serves as a precursor to several key glycosyl donors, each with its own activation method and advantages in specific synthetic contexts.

The Koenigs-Knorr reaction, first reported in 1901, is a cornerstone of carbohydrate chemistry and involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt. wikipedia.orgslideshare.netsemanticscholar.org The most common glycosyl donor derived from 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose for this reaction is 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, also known as acetobromoglucose. wikipedia.orgwikipedia.orgguidechem.com

The reaction is typically promoted by silver salts, such as silver carbonate or silver oxide, which act as halophiles to activate the anomeric center. wikipedia.orgslideshare.netsemanticscholar.org The acetyl group at the C-2 position plays a crucial role in the stereochemical outcome of the reaction through neighboring group participation. This participation leads to the formation of a dioxolanium ion intermediate, which is then attacked by the acceptor alcohol from the opposite face, resulting in the stereoselective formation of a 1,2-trans-glycosidic linkage (a β-glycoside in the case of glucose). wikipedia.org

Variants of the Koenigs-Knorr reaction have been developed to improve yields and stereoselectivity. These include the use of different promoters and reaction conditions. For instance, mercury salts like mercuric bromide/mercuric oxide and mercuric cyanide (the Helferich method) have been employed. wikipedia.org More contemporary modifications utilize silver triflate (AgOTf) in combination with a proton acceptor like tetramethylurea, which often leads to higher anomeric purity and yields. wikipedia.org A regioselective Koenigs-Knorr type glycosylation has also been developed using a borinic acid ester catalyst. tcichemicals.com

| Koenigs-Knorr Reaction and Variants | |

| Glycosyl Donor | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide |

| Promoters | Silver(I) oxide, Silver carbonate, Silver triflate, Mercuric bromide/oxide, Mercuric cyanide wikipedia.orgwikipedia.orgtcichemicals.com |

| Key Feature | C-2 acetyl group provides neighboring group participation |

| Stereochemical Outcome | Predominantly 1,2-trans (β)-glycosidic linkages wikipedia.org |

| Example Reaction | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide + Methyl α-L-fucopyranoside → 3-O-glycosylated product tcichemicals.com |

Glycosyl trichloroacetimidates have emerged as highly effective glycosyl donors due to their enhanced stability compared to glycosyl halides and their activation under mild acidic conditions. chemimpex.com 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate (B1259523) is a key donor in this class, synthesized from the corresponding 1-hydroxy sugar. chemimpex.comsynthose.com

Activation of the glycosyl trichloroacetimidate is typically achieved using a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf). researchgate.net The reaction proceeds with the formation of an oxocarbenium ion intermediate. The stereochemical outcome of the glycosylation can be influenced by the solvent and the nature of the protecting groups. In non-participating solvents, a mixture of α and β-glycosides may be obtained, while the presence of a participating group at C-2, such as an acetyl group, directs the formation of the 1,2-trans-product.

| Glycosyl Imidate-Mediated Glycosylation | |

| Glycosyl Donor | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate chemimpex.comsynthose.com |

| Activators/Promoters | Boron trifluoride etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf) researchgate.net |

| Advantages | High reactivity, Stability of donor, Mild activation conditions |

| Stereocontrol | Influenced by solvents and neighboring group participation |

Thioglycosides, which possess a sulfur atom at the anomeric position, are another important class of glycosyl donors. umsl.edu They are valued for their stability to a wide range of reaction conditions used for manipulating protecting groups, allowing them to be "armed" for glycosylation at a later stage in a synthetic sequence. umsl.edu Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside is a representative thioglycoside donor derived from the parent acetylated glucose.

Activation of thioglycosides is achieved using thiophilic promoters. researchgate.net A variety of promoters have been developed, including N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like triflic acid (TfOH) or silver triflate (AgOTf). umsl.edu Other systems include dimethyl(methylthio)sulfonium triflate (DMTST) and iodonium dicollidine perchlorate (IDCP). The mechanism of activation involves the reaction of the thiophilic promoter with the anomeric sulfur, leading to the formation of a good leaving group and subsequent generation of the oxocarbenium ion. The stereoselectivity is again influenced by the C-2 protecting group.

| Thioglycoside-Mediated Glycosylation | |

| Glycosyl Donor | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside actachemscand.org |

| Promoters | N-Iodosuccinimide (NIS)/Triflic acid (TfOH), N-Iodosuccinimide (NIS)/Silver triflate (AgOTf), Dimethyl(methylthio)sulfonium triflate (DMTST) umsl.edu |

| Key Features | Stability of donor allows for late-stage glycosylation ("armed-disarmed" strategy), Orthogonal activation possible |

| Stereochemical Outcome | Typically 1,2-trans with participating C-2 protecting groups |

Anhydrous ferric chloride (FeCl₃) has been demonstrated to be an effective and inexpensive Lewis acid promoter for glycosylation reactions. nih.gov It can be used to catalyze the coupling of glycosyl acetates with alcohols to form glycosides. Specifically, derivatives of 2-amino-2-deoxy-D-glucopyranose, where the C-1 is an acetate (B1210297), have been successfully coupled with various alcohols and protected sugar acceptors using ferric chloride. nih.gov

For instance, 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose and its analogs have been used as glycosyl donors in ferric chloride-catalyzed reactions to form β-linked disaccharides. nih.gov The yields for coupling at the primary 6-position of acceptor sugars are generally good, ranging from 67-80%. nih.gov However, coupling at the more sterically hindered secondary positions, such as C-3 and C-4, often requires longer reaction times and multiple additions of the donor, resulting in lower yields. nih.gov 1,3,4,6-Tetra-O-acetyl-2-(chloroacetamido)-2-deoxy-β-D-glucopyranose has been identified as a particularly reactive donor in this series. nih.govnih.gov Ferric chloride has also been utilized in the synthesis of thioglycosides from per-O-acetylated sugars. actachemscand.org

| Ferric Chloride-Catalyzed Glycosylation | |

| Glycosyl Donor | Per-O-acetylated glycosyl acetates (e.g., 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose) nih.gov |

| Promoter | Anhydrous Ferric Chloride (FeCl₃) nih.gov |

| Acceptor Reactivity | Primary hydroxyls (e.g., C-6) are more reactive than secondary hydroxyls (e.g., C-3, C-4) nih.gov |

| Yields | 67-80% for coupling at C-6; 30-60% for coupling at C-3 and C-4 nih.gov |

The stereoselective formation of either α- or β-glycosidic linkages is a central challenge in oligosaccharide synthesis. As discussed in the preceding sections, the use of a participating group, such as the acetyl group at C-2 in derivatives of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, is a powerful strategy for achieving 1,2-trans (β)-stereoselectivity. This is a common feature in Koenigs-Knorr, imidate, and thioglycoside-mediated glycosylations. wikipedia.org

Achieving 1,2-cis (α)-stereoselectivity is often more challenging and typically requires the use of a non-participating protecting group at the C-2 position (e.g., a benzyl (B1604629) ether). In the absence of neighboring group participation, the stereochemical outcome is influenced by other factors, including the anomeric effect, the nature of the glycosyl donor and acceptor, the promoter, and the solvent. For instance, the use of certain solvent systems, like acetonitrile (B52724), can favor the formation of the β-anomer.

Recent advancements in catalysis have also provided new avenues for stereocontrol. For example, palladium-catalyzed glycosylations using unsaturated glycosyl donors have shown high stereoselectivity under mild, open-air conditions. While not directly starting from 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, these methods highlight the ongoing efforts to achieve precise stereochemical control in carbohydrate synthesis.

Synthesis of Glycoconjugates and Modified Saccharides

Beyond the assembly of oligosaccharides, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose and its derivatives are crucial starting materials for the synthesis of a wide array of glycoconjugates and modified saccharides. Glycoconjugates, which are molecules where a carbohydrate is linked to a non-carbohydrate moiety such as a protein, lipid, or small organic molecule, are of significant biological and therapeutic interest.

The glycosylation methods described above are readily adaptable for the synthesis of glycoconjugates. For example, the Koenigs-Knorr reaction can be used to glycosylate amino acids, steroids, and other natural products. Similarly, thioglycosides are frequently employed in the synthesis of complex glycoconjugates due to their stability and versatile activation methods. nih.gov

Furthermore, the protected nature of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose allows for selective chemical modifications at the anomeric position or, after deprotection, at other positions on the pyranose ring. For instance, reaction with sodium azide (B81097) can introduce an azide group at the anomeric position, which is a versatile functional group for further elaboration via click chemistry or reduction to an amine. researchgate.nettaylorfrancis.com This opens up pathways to novel modified saccharides and glycoconjugates with tailored properties.

Formation of Glycosides with Diverse Acceptors (e.g., Alcohols, Phenols)

The reaction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, derived from the title compound, with alcohols and phenols is a fundamental method for creating O-glycosides. This process, often conducted under Koenigs-Knorr conditions or variations thereof, allows for the formation of a glycosidic bond with a wide array of acceptor molecules. For instance, the fusion of glucose pentaacetate with phenols in the presence of catalysts like zinc chloride or p-toluenesulfonic acid can directly yield phenolic glycosides. mdpi.com More contemporary methods employ Lewis acids such as boron trifluoride etherate to promote the glycosylation of phenols with peracetylated sugars, leading to the synthesis of compounds like phenyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranose. mdpi.com The choice of catalyst and reaction conditions is crucial in controlling the stereoselectivity of the newly formed glycosidic linkage.

The versatility of this methodology is showcased by its application with a diverse range of acceptors, leading to a vast library of glycosides with potential biological activities.

Synthesis of Amino-Deoxy Oligosaccharides and Derivatives

The synthesis of oligosaccharides containing amino-deoxy sugars is of significant biological interest. 1,3,4,6-Tetra-O-acetyl-2-chloroacetamido-2-deoxy-β-D-glucopyranose has been effectively used as a glycosyl donor in ferric chloride-catalyzed coupling reactions to synthesize such oligosaccharides. nih.gov Acceptors in these syntheses have included O-benzyl-protected D-galactosides with free hydroxyl groups at various positions, as well as protected glycosides of D-glucose and 2-acetamido-2-deoxy-D-glucose. nih.gov The N-chloroacetyl group in the resulting disaccharide products can be readily converted to the more common N-acetyl group by reduction with zinc in acetic acid. nih.gov

Furthermore, derivatives of 2-amino-2-deoxy-1,6-dithio-D-glucose have been synthesized starting from 2-anisylideneamino-1,3,4-tri-O-acetyl-2,6-dideoxy-6-S-acetyl-6-thio-β-D-glucopyranose, highlighting the utility of acetylated glucose derivatives in accessing complex amino sugar structures. tandfonline.comtandfonline.com

Applications in Click Chemistry for Glycoconjugate Formation (e.g., Azide-Alkyne Cycloaddition)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the formation of glycoconjugates. nih.gov 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl azide is a key precursor in these reactions. nih.gov This azide can be readily synthesized and then "clicked" with a variety of alkyne-containing molecules to form stable 1,2,3-triazole-linked glycoconjugates. acs.orgresearchgate.net

The reactivity of the glucosyl azide can be influenced by its anomeric configuration, with the α-anomer showing different reactivity compared to the β-anomer, a phenomenon attributed to the anomeric effect. nih.govresearchgate.net This powerful conjugation strategy has been used to create a wide range of complex molecules, including linear and controllable oligomers and polymers derived from glucose monomers. uni-goettingen.deresearchgate.net

Table 1: Examples of Glycoconjugates Synthesized via Azide-Alkyne Click Chemistry

| Azide Precursor | Alkyne Partner | Resulting Glycoconjugate |

| 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl azide | 9-ethynyl-9-hydroxy-10-oxo-9,10-dihydroanthracene | (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(9-hydroxy-10-oxo-9,10-dihydroanthracen-9-yl)-1H-1,2,3-triazol-1-yl)-2,3,4,6-tetra-O-acetyl-β-d-glucopyranose acs.org |

| 2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl azide | 9-ethynyl-9-hydroxy-10-oxo-9,10-dihydroanthracene | (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(9-hydroxy-10-oxo-9,10-dihydroanthracen-9-yl)-1H-1,2,3-triazol-1-yl)-2,3,4,6-tetra-O-acetyl-β-d-galactopyranose acs.org |

Synthesis of Chiral Derivatization Reagents (e.g., Isothiocyanates)

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate is a well-established chiral derivatization reagent. processpointchem.comsigmaaldrich.comfishersci.ca It is particularly useful for the resolution of enantiomeric amino acids via high-performance liquid chromatography (HPLC). sigmaaldrich.com The isothiocyanate group reacts with the amino group of the amino acids to form diastereomeric thiourea derivatives, which can then be separated on a chiral stationary phase. This reagent's stability and reactivity make it a valuable tool in pharmaceutical development and other fields requiring enantiomeric separation. chemimpex.com

The synthesis of such isothiocyanates can be achieved from the corresponding glycosyl azide. For example, 3,4,6-tri-O-acetyl-2-deoxy-2-isothiocyanato-β-d-glucopyranosyl azide has been prepared from the corresponding 2-amino derivative. nih.gov

Formation of Thio-β-D-glucopyranose Esters and Their Rearrangements

2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose is a key intermediate in the synthesis of various thiodisaccharides and other sulfur-containing carbohydrate analogs. nih.gov It can undergo Michael addition to activated alkenes, providing a route to novel C-glycoside analogs. nih.gov For instance, its base-catalyzed conjugate addition to 4-deoxy-1,2-O-isopropylidene-L-glycero-pent-4-enopyranos-3-ulose proceeds stereoselectively to form a 4-deoxy-(1→5)-5-C-thiodisaccharide. nih.gov

The synthesis of 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose itself can be accomplished through various methods, including the reaction of the corresponding glycosyl bromide with a sulfur nucleophile. researchgate.net

Synthesis of N-(D-gluconyl) Derivatives of D-Glucosamine for Chemical Biology

N-acyl derivatives of D-glucosamine are of interest in chemical biology. The synthesis of these compounds can be achieved by reacting D-glucosamine with acid anhydrides or acid chlorides. ug.edu.pl For instance, N-acyl-D-glucosamines have been prepared using fatty acid anhydrides in methanol (B129727). ug.edu.pl Furthermore, Schiff bases have been synthesized through the condensation of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl amine with various aromatic aldehydes. These derivatives serve as versatile intermediates for the synthesis of more complex glycoconjugates and probes for studying biological processes.

Role in Chemo-Enzymatic Synthetic Approaches

Chemo-enzymatic synthesis combines the advantages of chemical synthesis for the preparation of precursors with the high selectivity of enzymatic transformations. In this context, acetylated glucose derivatives serve as valuable starting materials. For example, selectively O-acetylated acceptors can be used to direct enzymatic glycosylation to specific positions. nih.gov

A notable application is the use of glycosynthases, which are mutant glycosidases, for the synthesis of glycosides. For instance, a nucleophile mutant of Thermoanaerobacterium xylanolyticus glucosyl hydrolase 116 β-glucosidase can catalyze the synthesis of α-D-glucosylazide from sodium azide and a suitable glucosyl donor in an aqueous medium. acs.org This enzymatically synthesized α-glucosylazide can then be used in click chemistry reactions, demonstrating a powerful chemo-enzymatic strategy for the protecting-group-free synthesis of 1,2,3-triazole-α-d-glucosides. acs.org

Regioselective Enzymatic Hydrolysis of Acetylated Precursors

The selective removal of acetyl groups from peracetylated carbohydrates is a key strategy for preparing versatile intermediates for oligosaccharide synthesis. Enzymes, particularly lipases, have demonstrated remarkable regioselectivity in the hydrolysis of acetyl esters, offering a mild and efficient alternative to complex chemical procedures. This enzymatic approach allows for the one-step synthesis of specific tetra-O-acetyl-α-D-glucopyranoses with a free hydroxyl group at a desired position.

The regioselectivity of these enzymatic reactions can often be controlled by modifying the reaction conditions, such as pH. For instance, lipases from Candida cylindracea (CCL) adsorbed on an octyl-agarose support have been used to selectively deacetylate penta-O-acetyl-α-D-glucopyranose in aqueous media. Under neutral pH conditions, the hydrolysis is regioselective for the 4-position, whereas acidic conditions favor deacetylation at the 6-position nih.gov. This pH-dependent selectivity provides a convenient method to generate different building blocks from the same starting material.

Similarly, porcine pancreatic lipase has been identified as an effective catalyst for the selective hydrolysis of the 1-O-acetyl group from peracetylated pyranoses researchgate.net. Lipase from Aspergillus niger has also been employed for the regioselective deprotection of peracetylated disaccharides, yielding heptaacetates with a free hydroxyl group at the C-1 position in high yields researchgate.net. The combination of a regioselective hydrolysis catalyzed by immobilized lipases, often targeting the C-6 position with high yields, can be followed by a mild chemical acyl migration to produce a library of different monohydroxy tetraacetylated monosaccharides researchgate.net. These selectively deprotected compounds are valuable intermediates, primed for elongation into more complex oligosaccharide structures.

The table below summarizes key research findings on the enzymatic regioselective hydrolysis of acetylated glucose precursors.

| Enzyme Source | Substrate | Selectivity (Position of Deacetylation) | Key Findings & Conditions |

| Candida cylindracea (CCL) | Penta-O-acetyl-α-D-glucopyranose | C-4 | Reaction performed in aqueous media at neutral pH. nih.gov |

| Candida cylindracea (CCL) | Penta-O-acetyl-α-D-glucopyranose | C-6 | Reaction performed in aqueous media under acidic conditions. nih.gov |

| Porcine Pancreatic Lipase | Peracetylated Pyranoses | C-1 | Effective for selective hydrolysis of the anomeric acetyl group. researchgate.net |

| Aspergillus niger Lipase | Peracetylated Disaccharides (e.g., cellobiose, lactose) | C-1 | Afforded heptaacetates with a free C-1 hydroxyl group in high yield. researchgate.net |

| Immobilized Lipases | Peracetylated Monosaccharides | C-6 | Highly regioselective hydrolysis with yields up to 95%. researchgate.net |

Integrated Chemical and Enzymatic Strategies for Targeted Functionalization

The convergence of chemical synthesis and enzymatic catalysis provides a powerful toolkit for the targeted functionalization of carbohydrates. These chemoenzymatic methods combine the efficiency of chemical reactions for creating basic structures with the unparalleled stereo- and regioselectivity of enzymes for specific modifications, thereby streamlining the synthesis of complex glycans and glycoconjugates ihmc.usnih.gov.

A common strategy involves the chemical synthesis of a glycosyl donor or acceptor, which is then subjected to an enzymatic reaction. For example, a high-yielding, selective acetylation of the anomeric hydroxyl group of unprotected sugars can be achieved chemically in an aqueous solution nih.gov. The resulting glycosyl acetate, such as β-glucosyl acetate, can be directly used in its crude aqueous form as a donor substrate for a glycosidase-catalyzed reaction. In one demonstration, a crude reaction mixture containing chemically synthesized β-glucosyl acetate was treated with β-glucosidase from almonds and methanol as an acceptor to form methyl β-D-glucopyranoside nih.gov. This approach obviates the need for purification of the often labile glycosyl acetate intermediate, showcasing a seamless integration of chemical and enzymatic steps.

This integrated methodology is not limited to glycosidases. Glycosyltransferases, the enzymes responsible for oligosaccharide biosynthesis in nature, are frequently used to extend chemically synthesized precursors nih.gov. A chemically synthesized mono- or disaccharide can act as an acceptor for a glycosyltransferase, which then adds a specific sugar from a sugar nucleotide donor with absolute stereo- and regiocontrol. This is particularly valuable for the synthesis of sialylated oligosaccharides, where chemical sialylation is notoriously difficult ihmc.usacs.org.

The versatility of this approach allows for the creation of diverse and complex structures. A chemically synthesized precursor, which could be derived from 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose through selective deprotection (as described in 3.3.1), can be enzymatically glycosylated. The resulting oligosaccharide can then undergo further chemical modifications, such as acylation or sulfation, to yield the final target molecule. This iterative combination of chemical and enzymatic steps allows for a modular and highly efficient assembly of biologically important carbohydrates that would be exceedingly difficult to prepare by purely chemical means.

The table below outlines examples of integrated chemical and enzymatic strategies for carbohydrate functionalization.

| Chemical Step | Enzymatic Step | Application/Example |

| Selective anomeric acetylation of D-glucose in aqueous solution to form β-glucosyl acetate. nih.gov | Glycosidase-catalyzed glycosylation using the crude β-glucosyl acetate as a donor with a methanol acceptor. nih.gov | Synthesis of methyl β-D-glucopyranoside, demonstrating the direct use of a chemically prepared donor in an enzymatic reaction. nih.gov |

| Chemical synthesis of precursor disaccharides. ihmc.us | Sialyltransferase-catalyzed addition of sialic acid to the precursor. ihmc.us | Preparation of complex sialylated oligosaccharides, overcoming challenges of chemical sialylation. ihmc.us |

| Chemical synthesis of a water-soluble lactosyl sphingosine intermediate. acs.org | One-pot multi-enzyme (OPME) enzymatic extension of the glycan component. acs.org | A highly efficient chemoenzymatic strategy for the gram-scale synthesis of complex glycosphingolipids. acs.org |

| Chemical synthesis of selectively protected sugar acceptors. | Glycosyltransferase-catalyzed transfer of a monosaccharide from a sugar nucleotide donor. nih.gov | General strategy for building complex oligosaccharides with precise control over linkage and stereochemistry. |

Computational and Theoretical Studies on Conformational and Reactivity Profiles

Density Functional Theory (DFT) Calculations for Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the conformational landscape of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose. These studies provide critical insights into the molecule's stability and preferred three-dimensional structure.

A notable theoretical study utilized DFT calculations with the B3LYP functional and 6-31G* basis set to analyze the deacetylation of β-D-glucose pentaacetate, which leads to the formation of 2,3,4,6-tetra-O-acetyl-D-glucopyranose. mdpi.comnih.gov The calculations revealed a significant difference in stability between the α and β anomers in the gas phase. The gas phase free energy for 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose was calculated to be -1297.5072 atomic units (a.u.), while the corresponding value for the β-anomer was -1297.5029 a.u. mdpi.com This indicates that the α-anomer is approximately 2.7 kcal/mol more stable than the β-anomer in the gas phase, a preference that aligns with experimental observations where deacetylation of either α- or β-D-glucose pentaacetate yields the α-anomer. mdpi.com

The stability of the α-anomer is largely attributed to the anomeric effect. mdpi.com However, the calculations also suggest that the solvent environment can reverse this preference. In a polar solvent like DMSO, the β-anomer is predicted to be more stable due to its higher polarity and greater solvation energy. mdpi.com The pyranose ring of the molecule is consistently shown to adopt a stable ⁴C₁ chair conformation. researchgate.netnih.govnih.gov

Table 1: Computed Parameters for 2,3,4,6-tetra-O-acetyl α- and β-D-glucopyranose

| Parameter | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose |

|---|---|---|

| Gas Phase Free Energy (a.u.) | -1297.5072 mdpi.com | -1297.5029 mdpi.com |

| Energy Difference (kcal/mol) | 0 (Reference) | +2.7 mdpi.com |

| Dipole Moment (Debyes) | 2.51 researchgate.net | 4.49 mdpi.com |

| Solvation Energy in DMSO (kcal/mol) | -22.8 mdpi.com | -26.8 mdpi.com |

Molecular Dynamics (MD) Simulations of Acetate (B1210297) Side-Chain Conformations

While specific Molecular Dynamics (MD) simulation studies focusing exclusively on the acetate side-chain conformations of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose are not widely detailed in the surveyed literature, conformational analysis of these groups is a key aspect of structural studies on related acetylated carbohydrates. X-ray crystallography of complex oligosaccharides containing acetylated glucose units provides valuable data on the preferred orientations of these side chains.

For instance, in the crystal structure of a complex acetylated tetrasaccharide, the primary acetate groups at the C-6 position were observed in different conformations. nih.gov The orientation around the C-5/C-6 bond can be described by the torsion angle O-5-C-5-C-6-O-6. In this study, the primary acetate groups of the reducing and (1→6)-branched residues adopted a gauche-trans (gt) conformation, with torsion angles of 81° and 84°, respectively. nih.gov In contrast, the non-reducing residue's primary acetate group was found in a gauche-gauche (gg) conformation, with a torsion angle of -78°. nih.gov These findings highlight the conformational flexibility of the acetate side chains, which can be influenced by their position within a larger molecular structure and by crystal packing forces. Such experimental data provides a crucial foundation for parameterizing and validating future MD simulations.

Analysis of Anomeric Effects and Conformational Preferences in Reactivity

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that describes the tendency of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to adopt an axial orientation, despite potential steric hindrance. wikipedia.orgscripps.edu This effect significantly influences the conformational preferences and reactivity of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose.

In the α-anomer, the anomeric hydroxyl group is in an axial position, a conformation stabilized by the anomeric effect. mdpi.com This stabilization arises from a hyperconjugative interaction between a lone pair of electrons on the endocyclic ring oxygen (O-5) and the antibonding orbital (σ) of the C-1-O-1 bond (nO → σC-O). nih.govacs.org DFT calculations confirm this stabilization, showing the α-anomer to be more stable than the β-anomer (with its equatorial hydroxyl group) in the gas phase. mdpi.com

Modeling of Reaction Mechanisms and Transition States in Glycosylation

While 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose itself is a hemiacetal and not typically a direct glycosyl donor, computational studies on its formation and its conversion to active donors provide insight into glycosylation mechanisms. Theoretical modeling of the deacetylation of β-D-glucose pentaacetate to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose proposes the formation of a key oxonium ion intermediate. mdpi.com

This oxonium ion is a planar, high-energy species that is central to many glycosylation reaction mechanisms. The computational model suggests that once formed, this intermediate can be attacked by a nucleophile (such as water in the deacetylation study) from either the top (α) or bottom (β) face. mdpi.com The preferential formation of the α-anomer in the absence of a polar solvent is consistent with the thermodynamic stability predicted by DFT calculations. mdpi.com

Furthermore, 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose is a direct precursor to highly reactive glycosyl donors, such as 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. bas.bg This glycosyl bromide is a cornerstone intermediate for synthesizing a wide array of glycosides and sugar derivatives via reactions like the Koenigs-Knorr reaction. nih.gov Modeling the transition states of reactions involving these derived donors is a critical area of computational carbohydrate chemistry, and understanding the properties of the starting hemiacetal is the first step in that process. The stability and conformational preferences of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose, dictated by factors like the anomeric effect, directly influence the thermodynamics and kinetics of its conversion into these more reactive species.

Advanced Analytical Techniques for Elucidating Transformations and Structures in Research

Application of High-Resolution NMR Spectroscopy for Mechanistic Insights and Stereochemical Assignment

High-Resolution NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of acetylated carbohydrates in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, the stereochemical arrangement of substituents, and the conformation of the pyranose ring.

A key application of ¹H NMR in the study of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose is the assignment of the anomeric configuration (α or β). The stereochemistry at the anomeric carbon (C-1) is determined by the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as J1,2. For the α-anomer, where H-1 and H-2 are in a gauche relationship (axial-equatorial), the coupling constant is typically small, in the range of 3-4 Hz. mdpi.com Conversely, a large coupling constant (7-8 Hz) would indicate a trans-diaxial relationship, characteristic of the β-anomer. mdpi.com For instance, the conversion of β-D-glucose pentaacetate to 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose is confirmed by the small J1,2 coupling constant of 4.0 Hz in the product, which is consistent with the known values for α-D-glucose derivatives. mdpi.com

Detailed mechanistic studies, such as the deacetylation of peracetylated sugars by Lewis acids, rely on NMR to identify the products and infer the reaction pathway. mdpi.com By comparing the spectra of the starting material, intermediates, and final product, researchers can track the selective removal of the anomeric acetyl group and the retention or inversion of stereochemistry at C-1. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to unambiguously assign all proton and carbon signals, confirming the integrity of the acetylated pyranose structure following a transformation.

The chemical shifts of the ring protons and carbons provide further structural confirmation. The acetyl groups cause a downfield shift of the attached protons (H-2, H-3, H-4, H-6) and carbons compared to the parent monosaccharide.

Table 1: Representative ¹H and ¹³C NMR Data for 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| H-1 / C-1 | 6.30 | J1,2 = 4.0 | 90.00 |

| H-2 / C-2 | 5.03 | J2,3 = 10.1 | 70.61 |

| H-3 / C-3 | 5.56 | J3,4 = 9.8 | 69.31 |

| H-4 / C-4 | 5.14 | J4,5 = 9.8 | 67.30 |

| H-5 / C-5 | 4.30-4.34 (m) | - | 70.29 |

| H-6 / C-6 | 4.30-4.34 (m), 4.13 (d) | - | 61.01 |

| CH₃ (Acetyl) | 2.105, 2.101, 2.05, 2.04 | - | - |

| C=O (Acetyl) | - | - | 170.39, 169.75, 169.35 |

Data sourced from a study on the deacylation of β-D-glucose pentaacetate. mdpi.com

X-ray Crystallography for Molecular and Crystal Structure Determination of Intermediates and Products

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, offering precise data on bond lengths, bond angles, and stereochemistry in the solid state. This technique is crucial for validating the structures of key intermediates and final products in synthetic carbohydrate chemistry.

While a crystal structure for 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose itself is not detailed in the provided context, analysis of closely related derivatives provides significant insight into the expected structural features. For example, the crystal structure of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl azide (B81097) reveals that the glucopyranosyl ring adopts a standard ⁴C₁ chair conformation. researchgate.net In this conformation, the bulky acetyl groups and the C-6 hydroxymethyl group typically occupy equatorial positions to minimize steric hindrance, while the anomeric substituent (in this case, the azide group) is in the axial orientation, which is characteristic of the α-anomer. researchgate.net

Crystallographic analysis of a tetrasaccharide containing a 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl unit further confirms that all D-glucopyranose residues maintain the stable ⁴C₁ chair conformation. nih.gov Such studies provide invaluable data on glycosidic linkages and the conformation of acetyl groups. nih.gov The structural data obtained from X-ray analysis, including lattice parameters and space group, serves as an unambiguous reference for a compound's identity and conformation. This information is critical when studying reaction mechanisms where subtle changes in stereochemistry can lead to different products.

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Related Derivative, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl azide

| Parameter | Value |

| Chemical Formula | C₁₄H₁₉N₃O₉ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.769(1) |

| b (Å) | 14.739(3) |

| c (Å) | 21.089(4) |

| Ring Conformation | ⁴C₁ Chair |

| Anomeric Group Orientation | Axial |

Data obtained from the crystallographic study of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl azide at 140 K. researchgate.net

Advanced Chromatographic Methods (e.g., HPLC, TLC) for Reaction Monitoring and Purity Assessment in Synthetic Pathways

Chromatographic techniques are essential tools for the practical synthesis and purification of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose and its derivatives. They are used to monitor the progress of a reaction, separate the desired product from byproducts and unreacted starting materials, and assess the purity of the final compound.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring chemical reactions in real-time. nih.gov For instance, in a synthesis starting from 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, small aliquots of the reaction mixture can be spotted on a TLC plate (typically silica (B1680970) gel) and eluted with an appropriate solvent system, such as a mixture of petroleum ether and ethyl acetate (B1210297). rsc.org The consumption of the starting material and the appearance of the product spot can be visualized under UV light or by staining. rsc.orgtanta.edu.eg The relative mobility of a compound is expressed as its retardation factor (Rf), which is characteristic for a given compound and solvent system. For example, in the synthesis of a thioacetate (B1230152) derivative, the product showed an Rf value of 0.58 in a 2:1 petroleum-EtOAc system. rsc.org

High-Performance Liquid Chromatography (HPLC) is a more powerful technique used for both the purification and precise purity assessment of carbohydrate derivatives. sigmaaldrich.com Reversed-phase HPLC is commonly used, where the final product is passed through a column to separate it from any remaining impurities. The purity is often determined by integrating the area of the product peak relative to the total area of all peaks detected, with purities of >98.0% being common for commercial standards. sigmaaldrich.com

Furthermore, derivatives of acetylated glucopyranose are themselves used as reagents in advanced HPLC applications. For example, 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is a chiral derivatizing agent. sigmaaldrich.comtcichemicals.com It reacts with enantiomeric compounds, such as amino acids, to form diastereomers. These diastereomeric pairs have different physical properties and can be separated and quantified using standard, non-chiral reversed-phase HPLC, allowing for the determination of the enantiomeric purity of the original analyte. tcichemicals.com This demonstrates the dual role of acetylated glucose derivatives as both subjects of analysis and tools for the analysis of other molecules.

Q & A

Q. What is the role of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose in glycosylation reactions?

This compound serves as a protected glucose derivative, where acetyl groups block hydroxyl sites to prevent undesired side reactions during glycosidic bond formation. Its α-configuration allows selective activation at the anomeric position, making it a versatile glycosyl donor. The acetyl protection strategy is critical for stepwise oligosaccharide synthesis, enabling controlled deprotection and sequential glycosylation .

Methodological Insight : To use it effectively, dissolve the compound in anhydrous dichloromethane or acetonitrile under inert conditions. Activate with Lewis acids (e.g., BF₃·OEt₂) to generate oxocarbenium intermediates for nucleophilic attack by acceptors. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How does the acetyl protection strategy enhance stability in synthetic workflows?

Acetylation increases steric bulk and hydrophobicity, reducing premature hydrolysis and improving solubility in organic solvents. This is essential for coupling reactions in non-aqueous media. For example, in Koenigs-Knorr glycosylation, the acetyl groups stabilize the glycosyl bromide intermediate, ensuring high-yield coupling with alcohols or phenols .

Purification Tip : After glycosylation, deacetylate using Zemplén conditions (NaOMe/MeOH) or catalytic NH₃/MeOH. Confirm complete deprotection via ¹H NMR (disappearance of acetyl peaks at ~2.0 ppm) .

Advanced Research Questions

Q. How do reaction conditions influence α/β anomer selectivity during glycosylation?

Anomer selectivity depends on the activating agent and solvent. BF₃·OEt₂ promotes α-selectivity by stabilizing the oxocarbenium ion intermediate in a SN1-like mechanism. In contrast, using bulky amine bases (e.g., tetramethylguanidine) shifts selectivity toward β-anomers via a SN2 pathway, particularly with hindered phenols. Synchrotron-based crystallography has confirmed stereochemical outcomes in such reactions .

Mechanistic Study : Conduct kinetic experiments with varying temperatures and catalysts. Analyze products via HPLC (Chiralpak IA column) or ¹³C NMR to quantify anomeric ratios .

Q. How does 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose compare to other glycosyl donors (e.g., trichloroacetimidates or thioglycosides)?

Trichloroacetimidate derivatives (e.g., 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate) offer higher reactivity under milder conditions, making them preferable for complex glycoconjugates. However, the acetylated α-D-glucopyranose is more cost-effective for large-scale oligosaccharide synthesis. Thioglycosides provide orthogonal reactivity but require harsher activation (NIS/TfOH). Select donors based on target linkage complexity and scalability .

Case Study : For β-linked glycans, combine acetylated donors with photoredox catalysts (e.g., Ir(ppy)₃) to achieve stereocontrol without extensive protecting group manipulation .

Q. What challenges arise in synthesizing 1,2-cis vs. 1,2-trans glycosidic bonds using this compound?

1,2-cis bonds (e.g., α-mannosides) require neighboring-group participation from C2 acetates, which can hinder stereoselectivity. To overcome this, employ intramolecular aglycone delivery (IAD) or chiral auxiliaries. For 1,2-trans bonds (β-glucopyranosides), leverage solvent polarity (e.g., nitromethane) to stabilize transition states .

Data-Driven Approach : Use DFT calculations (Gaussian 09) to model transition states and predict selectivity. Validate with kinetic isotope effect (KIE) studies .

Q. How is this compound applied in studying enzyme-catalyzed glycosyl transfer reactions?

The acetylated glucose mimics natural substrates while resisting premature hydrolysis. For example, it has been used to probe the active sites of glycosyltransferases (GTs) via X-ray crystallography. Comparative studies with deprotected analogs reveal enzyme-substrate interactions critical for catalysis .

Experimental Design : Co-crystallize the compound with a GT (e.g., human β-1,4-galactosyltransferase) in the presence of UDP. Resolve structures at 1.8 Å resolution to map binding pockets .

Q. Key Contradictions in Literature

- Protection Stability : While emphasizes acetyl groups as robust protectants, notes that benzoylated analogs (e.g., 2,3,4,6-Tetra-O-benzoyl derivatives) offer superior stability in acidic conditions. Researchers must tailor protection strategies to reaction pH .

- Anomerization Risks : Prolonged exposure to Lewis acids (BF₃·OEt₂) may cause anomerization. recommends strict temperature control (<0°C) to minimize this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.